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molecular formula C7H12N2O B8600109 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine

Cat. No. B8600109
M. Wt: 140.18 g/mol
InChI Key: SWFOKEFWBRMYOF-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

To a solution of (E)-acetaldehyde oxime (CAN 107-29-9, 1.0 g, 16.9 mmol), 2-methylbut-3-yn-2-amine (CAN 2978-58-7, 1.4 g, 16.9 mmol) and triethylamine (CAN 121-44-8, 0.17 g, 1.69 mmol) in methylene chloride (25 mL) at 0° C. was added a 5% aqueous solution of sodium hypochlorite (5%, 42.6 g) over 3 h. The reaction was allowed to warm to 4° C. and stirring continued for 5 h. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (50 mL). The combined methylene chloride extracts were washed with saturated aqueous sodium chloride (60 mL) and dried over anhydrous magnesium sulfate. The solvent was removed to give a yellow oil. The crude product was purified by column chromatography (silica gel 30 g, eluting with 30% ethyl acetate in petroleum ether) to yield the product as yellow solid (0.1 g, 4.2%); MS (EI): m/e=141.2 [M+H]+.
Name
(E)-acetaldehyde oxime
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
4.2%

Identifiers

REACTION_CXSMILES
[CH:1](=[N:3]/[OH:4])\[CH3:2].[CH3:5][C:6]([NH2:10])([C:8]#[CH:9])[CH3:7].C(N(CC)CC)C.Cl[O-].[Na+]>C(Cl)Cl>[CH3:5][C:6]([NH2:10])([C:8]1[O:4][N:3]=[C:1]([CH3:2])[CH:9]=1)[CH3:7] |f:3.4|

Inputs

Step One
Name
(E)-acetaldehyde oxime
Quantity
1 g
Type
reactant
Smiles
C(\C)=N/O
Name
Quantity
1.4 g
Type
reactant
Smiles
CC(C)(C#C)N
Name
Quantity
0.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
42.6 g
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (50 mL)
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with saturated aqueous sodium chloride (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 30 g, eluting with 30% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)(C1=CC(=NO1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 4.2%
YIELD: CALCULATEDPERCENTYIELD 4.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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